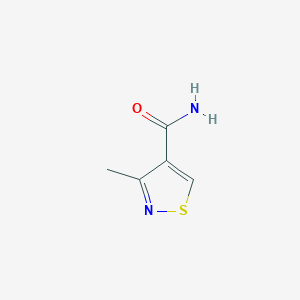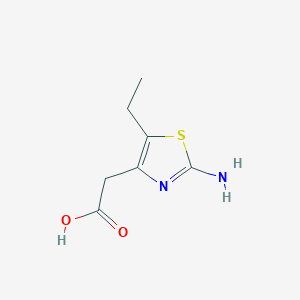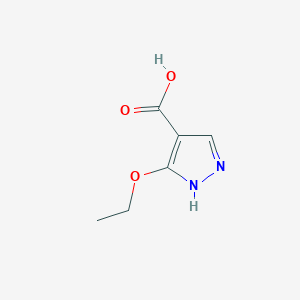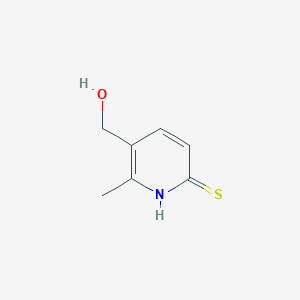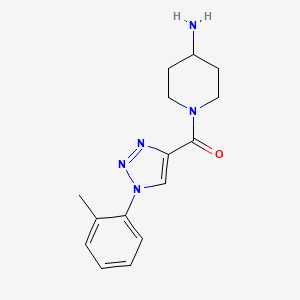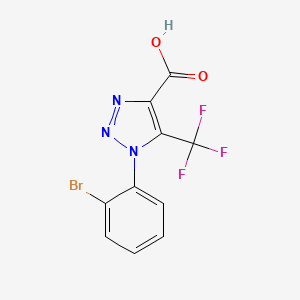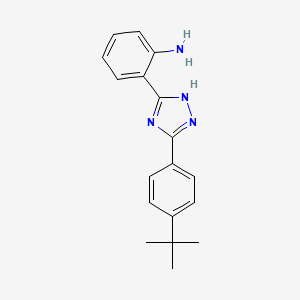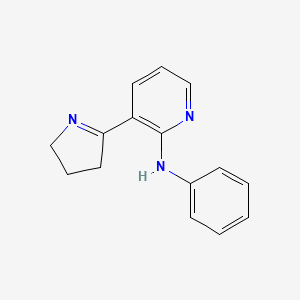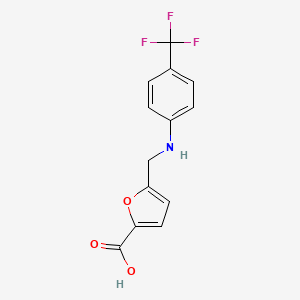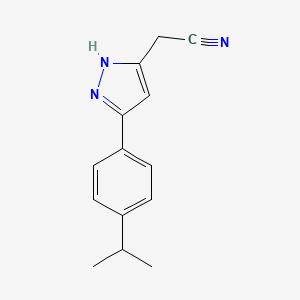
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropylphenyl group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropylphenyl and acetonitrile groups. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The isopropylphenyl group can be introduced via electrophilic aromatic substitution reactions, while the acetonitrile group can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound.
化学反応の分析
Types of Reactions
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the nitrile group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups onto the aromatic ring or the nitrile group .
科学的研究の応用
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and the isopropylphenyl group can play crucial roles in these interactions, influencing the compound’s affinity and specificity for its molecular targets .
類似化合物との比較
Similar Compounds
2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: Lacks the isopropyl group, which may affect its reactivity and binding properties.
2-(5-(4-Methylphenyl)-1H-pyrazol-3-yl)acetonitrile: Contains a methyl group instead of an isopropyl group, potentially altering its steric and electronic characteristics.
Uniqueness
2-(5-(4-Isopropylphenyl)-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development in various fields .
特性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
2-[3-(4-propan-2-ylphenyl)-1H-pyrazol-5-yl]acetonitrile |
InChI |
InChI=1S/C14H15N3/c1-10(2)11-3-5-12(6-4-11)14-9-13(7-8-15)16-17-14/h3-6,9-10H,7H2,1-2H3,(H,16,17) |
InChIキー |
LVSZAICMNWRSDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NNC(=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


